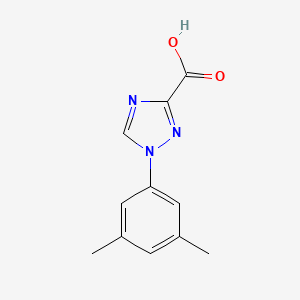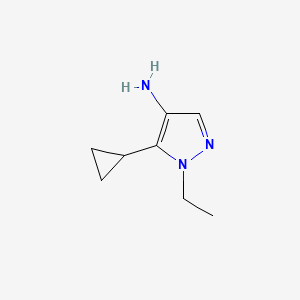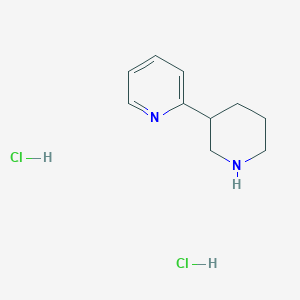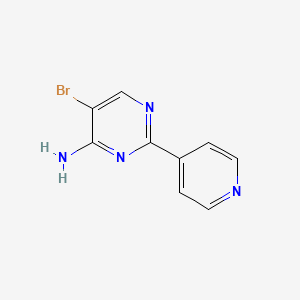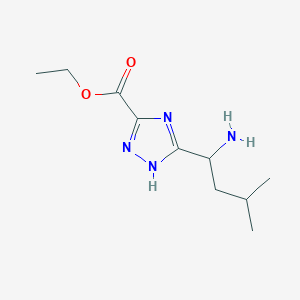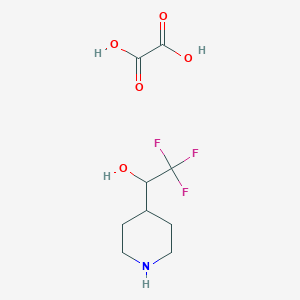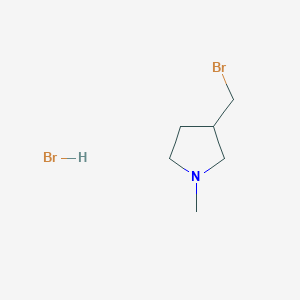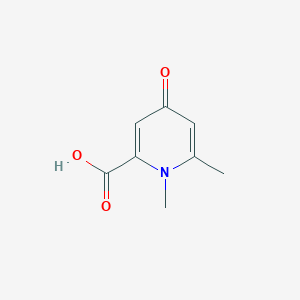![molecular formula C7H9F3N4 B1528621 3-(2,2,2-Trifluorethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin CAS No. 837430-20-3](/img/structure/B1528621.png)
3-(2,2,2-Trifluorethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin
Übersicht
Beschreibung
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (TFETP) is a novel heterocyclic compound that has been gaining attention in a variety of scientific fields due to its unique properties. It is a trifluoromethylated pyrazine derivative that can be synthesized via a number of different approaches. TFETP is an important building block for the synthesis of many pharmaceuticals, agrochemicals, and other materials. It is also used as a starting material in the synthesis of a variety of heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluorethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin: Umfassende Analyse der wissenschaftlichen Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung wurde auf ihre antibakteriellen Eigenschaften getestet. Neu synthetisierte Derivate zeigten Aktivität gegen Bakterien wie Staphylococcus aureus und Escherichia coli, was auf eine mögliche Verwendung bei der Entwicklung neuer antibakterieller Mittel hindeutet .
Kinasehemmung
Derivate dieser Verbindung wurden auf ihre Fähigkeit zur Hemmung der c-Met-Kinase untersucht, die an Zellwachstum und Metastasierung von Krebszellen beteiligt ist. Dies deutet auf eine Rolle bei der Gestaltung von Krebstherapeutika hin, die auf bestimmte Kinasen abzielen .
Antiproliferative Aktivitäten
Verwandte Verbindungen wurden auf ihre antiproliferativen Wirkungen gegen verschiedene Krebszelllinien untersucht, was auf mögliche Anwendungen bei der Krebsbehandlung durch Verhinderung des Wachstums von Krebszellen hindeutet .
Positive allosterische Modulatoren von mGluR2-Rezeptoren
Einige Derivate werden als positive allosterische Modulatoren von mGluR2-Rezeptoren untersucht, was Auswirkungen auf die Behandlung neurologischer Erkrankungen haben könnte .
Synthesemethodik
Es wurden Untersuchungen zu den Synthesemethoden dieser Verbindung durchgeführt, die für ihre Produktion und weitere Anwendung in verschiedenen Bereichen von entscheidender Bedeutung sind .
Chemische Dokumentation
Für diese Verbindung steht eine detaillierte chemische Dokumentation einschließlich NMR-, HPLC-, LC-MS- und UPLC-Daten zur Verfügung, die für wissenschaftliche Forschungs- und Entwicklungszwecke unerlässlich ist .
Wirkmechanismus
Target of Action
The primary targets of 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine are enzymes and receptors in the biological system . This compound is capable of binding with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in the function of these targets . For instance, it has been found to inhibit c-Met kinase, a protein that plays a crucial role in cellular growth, survival, and migration .
Biochemical Pathways
The compound affects various biochemical pathways. For example, it has been found to inhibit the c-Met kinase pathway, which is involved in cellular processes such as growth and migration . The inhibition of this pathway can lead to downstream effects such as the suppression of cell proliferation.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of c-Met kinase, which can lead to the suppression of cell proliferation . This suggests that the compound may have potential therapeutic applications in conditions characterized by abnormal cell growth, such as cancer.
Biochemische Analyse
Biochemical Properties
3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit c-Met and VEGFR-2 kinases, which are critical in cell signaling pathways related to cancer progression . The interaction with these kinases involves binding to their active sites, thereby blocking their activity and subsequent signaling cascades. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and cellular functions.
Cellular Effects
The effects of 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine on various cell types are profound. In cancer cells, this compound has been observed to inhibit proliferation and induce apoptosis. For instance, studies have shown that it can arrest the cell cycle in the G0/G1 phase and promote late apoptosis in A549 lung cancer cells . This effect is mediated through the inhibition of c-Met and VEGFR-2 signaling pathways, which are essential for cell survival and proliferation. Additionally, this compound may influence other cellular processes, such as metabolism and gene expression, further contributing to its antiproliferative effects.
Molecular Mechanism
At the molecular level, 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects through several mechanisms. It binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and downstream signaling. This binding is facilitated by the trifluoroethyl group, which enhances the compound’s affinity for these kinases . Additionally, this compound may modulate gene expression by interacting with transcription factors or directly binding to DNA. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes.
Temporal Effects in Laboratory Settings
The effects of 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine change over time in laboratory settings. Initially, the compound exhibits strong inhibitory effects on kinase activity and cell proliferation. Over extended periods, its stability and degradation become critical factors. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, although the exact duration of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine vary with dosage. At low doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects may become apparent, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects depends on the specific animal model and the duration of exposure. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in cellular metabolism, potentially altering the levels of critical metabolites.
Transport and Distribution
The transport and distribution of 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations typically observed in the liver and kidneys due to their roles in metabolism and excretion.
Subcellular Localization
The subcellular localization of 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is crucial for its activity. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a nuclear localization signal may facilitate its transport into the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct the compound to mitochondria, affecting cellular respiration and apoptosis.
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4/c8-7(9,10)3-5-12-13-6-4-11-1-2-14(5)6/h11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALWMRVSKAPXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CC(F)(F)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837430-20-3 | |
| Record name | 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
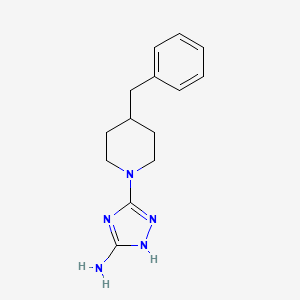
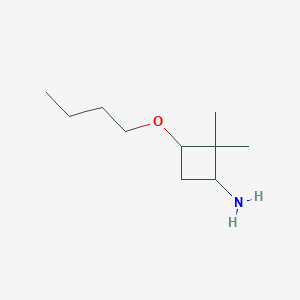
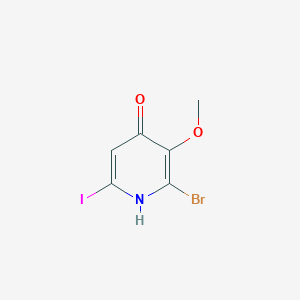
![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)
